molecular formula C13H15NO2 B1618732 2-Oxo-N-phenylcyclohexanecarboxamide CAS No. 51089-06-6

2-Oxo-N-phenylcyclohexanecarboxamide

Cat. No. B1618732
CAS RN: 51089-06-6
M. Wt: 217.26 g/mol
InChI Key: BPYPYRDPROZQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-N-phenylcyclohexanecarboxamide, such as its density, melting point, and boiling point, are not specified in the available sources . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases .

Scientific Research Applications

Anticancer and α-Glucosidase Inhibitory Activities

A significant application of derivatives of 2-Oxo-N-phenylcyclohexanecarboxamide includes their use in anticancer activities. The synthesis of related compounds, specifically 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, has been shown to exhibit variable anticancer activities. Certain derivatives demonstrated higher potency against specific cancer cell lines like colorectal and liver cancer cells compared to traditional drugs like cisplatin. Additionally, these compounds have been identified for their α-glucosidase inhibitory activity, which has implications in diabetes management (Al-Majid et al., 2019).

Synthesis and Pharmacological Activity

Research has been conducted on the synthesis and pharmacological activity of various 2-oxo (2H) 1-benzopyran-3-carboxamide derivatives. This line of study is important for understanding the broader implications of such compounds in medicinal chemistry and their potential applications in drug development (Bonsignore et al., 1993).

Novel Synthesis Methods

There have been advancements in the synthesis methods of related 2-oxo acids, such as 2-oxo-4-phenyl-3-butynoic acid. These methods are crucial for creating more efficient and scalable production processes for compounds that serve as inhibitors in biochemical pathways, like in the case of pyruvate decarboxylase inhibition (Chiu & Jordan, 1994).

Safety and Hazards

The safety and hazards associated with 2-Oxo-N-phenylcyclohexanecarboxamide are not specified in the available sources. For safety information, it’s recommended to refer to the compound’s material safety data sheet (MSDS), which typically includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2-oxo-N-phenylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYPYRDPROZQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340388
Record name 2-Oxo-N-phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-N-phenylcyclohexanecarboxamide

CAS RN

51089-06-6
Record name 2-Oxo-N-phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-N-phenylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-Oxo-N-phenylcyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
2-Oxo-N-phenylcyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
2-Oxo-N-phenylcyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-Oxo-N-phenylcyclohexanecarboxamide
Reactant of Route 6
2-Oxo-N-phenylcyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.